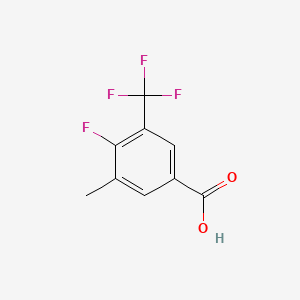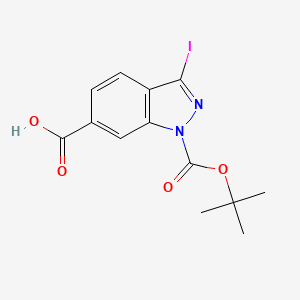
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and an indazole ring structure. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Boc group can be added using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Iodination can be achieved using iodine or iodinating agents under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted indazole derivatives.
Deprotection: Formation of the free amine.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid involves its reactivity due to the presence of the Boc protecting group and the iodine atom. The Boc group provides stability and can be selectively removed under acidic conditions, while the iodine atom allows for further functionalization through substitution or coupling reactions . The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole: Lacks the carboxylic acid group.
1-(tert-Butoxycarbonyl)-3-bromo-1H-indazole-6-carboxylic acid: Contains a bromine atom instead of iodine.
1-(tert-Butoxycarbonyl)-3-chloro-1H-indazole-6-carboxylic acid: Contains a chlorine atom instead of iodine.
Uniqueness
1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole-6-carboxylic acid is unique due to the combination of the Boc protecting group, the iodine atom, and the carboxylic acid group. This combination allows for versatile reactivity and functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-iodo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(19)16-9-6-7(11(17)18)4-5-8(9)10(14)15-16/h4-6H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEXIMCBUWVLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)O)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


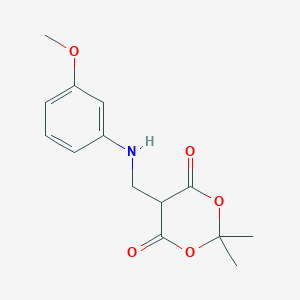
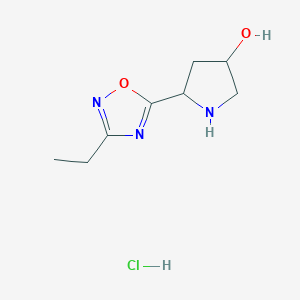
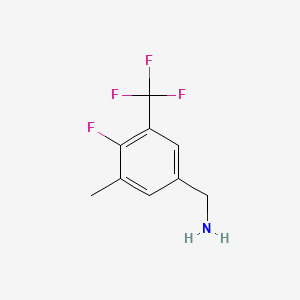
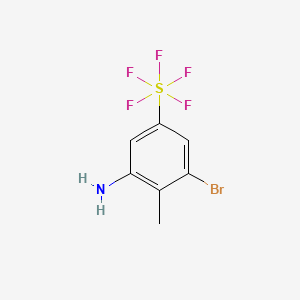
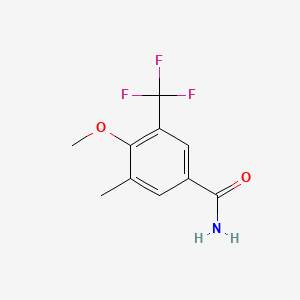
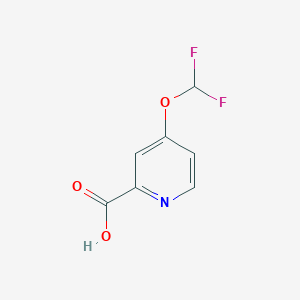
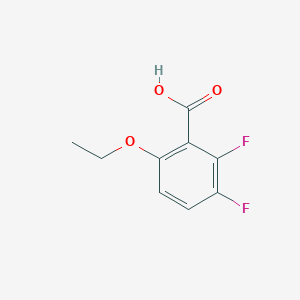

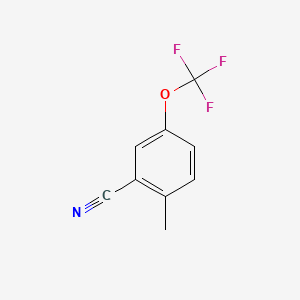
![3-[2-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1405345.png)



